Usp1-IN-3: A Technical Guide to its Discovery and Chemical Synthesis
Usp1-IN-3: A Technical Guide to its Discovery and Chemical Synthesis
A Comprehensive Overview for Researchers and Drug Development Professionals
Usp1-IN-3 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway. Its ability to target USP1 makes it a promising candidate for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of Usp1-IN-3, tailored for researchers, scientists, and professionals in the field of drug development.
Data Presentation
Biological Activity of Usp1-IN-3
| Assay | Target | IC50 | Cell Line | Notes |
| Biochemical Assay | USP1-UAF1 | <30 nM | - | Potent inhibition of the USP1-UAF1 complex. |
| Cell Viability Assay | - | <100 nM | BRCA1 mutant | Demonstrates synthetic lethality in BRCA1-deficient cells. |
| Cell Viability Assay | - | >10 µM | BRCA1 WT | Exhibits high selectivity for BRCA1 mutant over wild-type cells. |
Experimental Protocols
Plausible Chemical Synthesis of Usp1-IN-3
The chemical synthesis of Usp1-IN-3 can be approached through a convergent synthesis strategy, involving the preparation of two key intermediates: the[1][2][3]triazolo[1,5-a]pyridine core and the substituted imidazole moiety, followed by their coupling.
Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Intermediate:
A general method for the synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes.
-
Step 1: Formation of N-(pyridin-2-yl)formamidoxime. React 2-aminopyridine with a suitable formamidoxime precursor under mild conditions.
-
Step 2: Cyclization. Treat the resulting N-(pyridin-2-yl)formamidoxime with a dehydrating agent, such as trifluoroacetic anhydride, to induce cyclization and form the[1][2][3]triazolo[1,5-a]pyridine ring system.
Synthesis of the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole Intermediate:
-
Step 1: Synthesis of 4-(trifluoromethyl)-1H-imidazole. This can be achieved through various published methods for the synthesis of substituted imidazoles.
-
Step 2: N-isopropylation. React 4-(trifluoromethyl)-1H-imidazole with an isopropylating agent, such as 2-bromopropane, in the presence of a base to yield 1-isopropyl-4-(trifluoromethyl)-1H-imidazole.
Final Coupling Step:
-
Couple the synthesized[1][2][3]triazolo[1,5-a]pyridine intermediate with the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole moiety through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, after appropriate functionalization of the coupling partners.
USP1-UAF1 Biochemical Assay Protocol (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of Usp1-IN-3 against the USP1-UAF1 complex.
-
Reagents and Materials:
-
Recombinant human USP1/UAF1 enzyme complex
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% BSA)
-
Usp1-IN-3 (serially diluted in DMSO)
-
384-well, low-volume, black assay plates
-
TR-FRET enabled microplate reader
-
-
Assay Procedure:
-
Prepare a solution of USP1-UAF1 enzyme in assay buffer.
-
Prepare a solution of ubiquitin-rhodamine 110 substrate in assay buffer.
-
In the assay plate, add 2 µL of serially diluted Usp1-IN-3 or DMSO (as a control).
-
Add 4 µL of the USP1-UAF1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the ubiquitin-rhodamine 110 substrate solution to each well.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a microplate reader (excitation at 495 nm, emission at 520 nm and 495 nm).
-
The ratio of the emission signals is calculated and used to determine the percent inhibition.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.
-
Cell Viability Assay Protocol (WST-1)
This protocol describes the use of a WST-1 assay to assess the effect of Usp1-IN-3 on the viability of cancer cell lines.
-
Reagents and Materials:
-
BRCA1 mutant and wild-type cell lines
-
Complete cell culture medium
-
Usp1-IN-3 (serially diluted in culture medium)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of medium containing serial dilutions of Usp1-IN-3 to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Plausible Chemical Synthesis Workflow for Usp1-IN-3.
Caption: Experimental Workflows for Usp1-IN-3 Evaluation.
